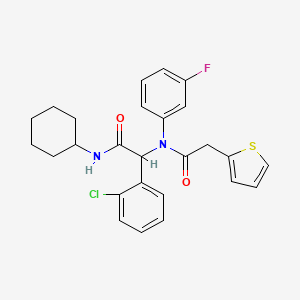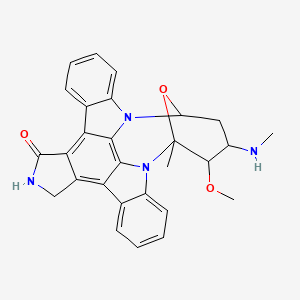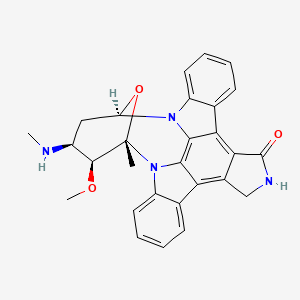
2-(2-chlorophenyl)-N-cyclohexyl-2-(3-fluoro-N-(2-thiophen-2-ylacetyl)anilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for BRD-A71883111 are not widely documented in public literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts under controlled conditions . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, though specific details are proprietary and not publicly available .
Chemical Reactions Analysis
BRD-A71883111 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BRD-A71883111 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IDH1 and its effects on metabolic pathways.
Biology: Employed in cellular studies to understand the role of IDH1 mutations in cancer cell metabolism and proliferation.
Medicine: Investigated for its potential therapeutic effects in treating cancers with IDH1 mutations.
Industry: Utilized in the development of new cancer therapies and diagnostic tools
Mechanism of Action
BRD-A71883111 exerts its effects by inhibiting the activity of IDH1 with the R132H mutation. This inhibition disrupts the normal metabolic processes in cancer cells, leading to reduced proliferation and increased cell death . The molecular targets and pathways involved include the tricarboxylic acid cycle and the production of oncometabolites like 2-hydroxyglutarate .
Comparison with Similar Compounds
BRD-A71883111 is unique in its specificity for the IDH1 R132H mutation, which distinguishes it from other IDH1 inhibitors. Similar compounds include:
AG-120 (Ivosidenib): Another IDH1 inhibitor used in the treatment of acute myeloid leukemia.
AG-881 (Vorasidenib): A dual inhibitor of IDH1 and IDH2, used in the treatment of glioma.
FT-2102 (Olutasidenib): An IDH1 inhibitor under investigation for various cancers
These compounds share similar mechanisms of action but differ in their specificity, potency, and clinical applications.
Properties
Molecular Formula |
C26H26ClFN2O2S |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-cyclohexyl-2-(3-fluoro-N-(2-thiophen-2-ylacetyl)anilino)acetamide |
InChI |
InChI=1S/C26H26ClFN2O2S/c27-23-14-5-4-13-22(23)25(26(32)29-19-9-2-1-3-10-19)30(20-11-6-8-18(28)16-20)24(31)17-21-12-7-15-33-21/h4-8,11-16,19,25H,1-3,9-10,17H2,(H,29,32) |
InChI Key |
IUXKWSVGPRSVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(C2=CC=CC=C2Cl)N(C3=CC(=CC=C3)F)C(=O)CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(3,4-dichlorophenyl)methyl-methylamino]methyl]-8-(dimethylamino)-5-(1-hydroxypropan-2-yl)-3-methyl-3,4-dihydro-2H-1,5-benzoxazocin-6-one](/img/structure/B10754708.png)
![N-[[8-[2-(2-fluorophenyl)ethynyl]-2-(1-hydroxypropan-2-yl)-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methyl-2-pyridin-4-ylacetamide](/img/structure/B10754719.png)
![N-[(2R,3R)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]pyridine-4-carboxamide](/img/structure/B10754722.png)
![2-(dimethylamino)-N-[6-[2-[(4-fluorophenyl)carbamoylamino]ethyl]-2-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10754728.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide](/img/structure/B10754729.png)
![N-[[2-(1-hydroxypropan-2-yl)-4-methyl-8-(4-methylpent-1-ynyl)-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B10754731.png)


![3-cyclohexyl-1-[[(2R,3S)-10-[(4-fluorophenyl)sulfonylamino]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-2-yl]methyl]-1-methylurea](/img/structure/B10754760.png)
![methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10754771.png)
![2H-Oxacyclotetradec[2,3-d]isoindole-2,18(5H)-dione, 16-benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-, (E,E)-(5S,9R,12aS,13S,15S,15aS,16S,18aS)-](/img/structure/B10754773.png)
![3-fluoro-N-[2-(hydroxymethyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-3,6-dihydro-2H-pyran-3-yl]benzenesulfonamide](/img/structure/B10754783.png)
![1-[(2~{R},3~{S})-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-3-methyl-6-oxidanylidene-5-[(2~{S})-1-oxidanylpropan-2-yl]-3,4-dihydro-2~{H}-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea](/img/structure/B10754785.png)
![N-[(2S,3S,6R)-2-(hydroxymethyl)-6-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3-oxanyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10754795.png)
